molecular formula C7H7ClN2O2 B8004732 2-Amino-1,3-benzoxazol-6-OL hydrochloride

2-Amino-1,3-benzoxazol-6-OL hydrochloride

Cat. No.: B8004732
M. Wt: 186.59 g/mol
InChI Key: MSDWTZOSPBQNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1,3-benzoxazol-6-OL hydrochloride is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-benzoxazol-6-OL hydrochloride typically involves the use of 2-aminophenol as a precursor. One common method includes the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions, followed by cyclization to form the benzoxazole ring . Various catalysts, such as metal catalysts and ionic liquid catalysts, can be employed to enhance the reaction efficiency .

Industrial Production Methods

In industrial settings, the production of benzoxazole derivatives, including this compound, often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-benzoxazol-6-OL hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.

    2-Aminobenzimidazole: Contains a nitrogen atom in place of the oxygen atom in the benzoxazole ring.

Uniqueness

2-Amino-1,3-benzoxazol-6-OL hydrochloride is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .

Properties

IUPAC Name

2-amino-1,3-benzoxazol-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2.ClH/c8-7-9-5-2-1-4(10)3-6(5)11-7;/h1-3,10H,(H2,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDWTZOSPBQNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.